molecular formula C27H19ClN7Na3O13S4 B12786144 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt CAS No. 80156-96-3

2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt

Cat. No.: B12786144
CAS No.: 80156-96-3
M. Wt: 882.2 g/mol
InChI Key: QNNRLTIVYBQNGV-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, triazine, and azo groups. This compound is primarily used in various industrial applications, including dye manufacturing and as an intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt involves multiple steps:

    Nitration: The initial step involves the nitration of naphthalene to form 2,7-naphthalenedisulfonic acid.

    Diazotization: The nitro compound is then reduced to an amine, which undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with a phenol derivative to form the azo compound.

    Triazine Formation: The azo compound is then reacted with cyanuric chloride to form the triazine ring.

    Sulfonation: The final step involves sulfonation to introduce the sulfooxyethyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenolic groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced products.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-amino-6-5-4-chloro-6-4-2-(sulfooxy)ethylsulfonylphenylamino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-3-5-(2,3-dibromo-1-oxopropyl)amino-2-sulfophenylazo-5-hydroxy-, sodium salt
  • 2,7-Naphthalenedisulfonic acid, 4-amino-6-5-4-chloro-6-4-2-(sulfooxy)ethylsulfonylphenylamino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-3-5-(2,3-dibromo-1-oxopropyl)amino-2-sulfophenylazo-5-hydroxy-, sodium salt

Uniqueness

The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt provides it with distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

80156-96-3

Molecular Formula

C27H19ClN7Na3O13S4

Molecular Weight

882.2 g/mol

IUPAC Name

trisodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O13S4.3Na/c28-25-31-26(29-16-6-8-18(9-7-16)49(37,38)11-10-48-52(45,46)47)33-27(32-25)30-20-14-19(50(39,40)41)12-15-13-21(51(42,43)44)23(24(36)22(15)20)35-34-17-4-2-1-3-5-17;;;/h1-9,12-14,36H,10-11H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3

InChI Key

QNNRLTIVYBQNGV-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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